
3-Chloro-N-sulfamoylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-Chloro-N-sulfamoylpropanamide involves the reaction of 3-chloropropionamide with sulfamide in the presence of a base catalyst. The synthesis can be carried out under basic conditions using potassium hydroxide or sodium hydroxide as the catalyst.
Molecular Structure Analysis
The molecular formula of this compound is C3H7ClN2O3S . It has an average mass of 185.633 Da and a monoisotopic mass of 185.002579 Da .
科学的研究の応用
Anticancer Activity
- Synthesized derivatives of 3-Chloro-N-sulfamoylpropanamide have demonstrated proapoptotic activity on melanoma cell lines, indicating potential as anticancer agents. One compound exhibited significant growth inhibition at low concentrations, highlighting its anticancer activity against melanoma cancer cell line MDA–MB435 with IC50 values indicating its effectiveness (Yılmaz et al., 2015).
Antibacterial Coatings
- N-halamine derivatives, closely related to this compound, have been used to create antibacterial coatings on cotton fabrics. These coatings showed excellent biocidal efficacy against Staphylococcus aureus and Escherichia coli, retaining significant chlorine content even after multiple washes, suggesting potential biomedical applications (Liu et al., 2015).
Spectroscopic and Structural Characterization
- Detailed spectroscopic and structural characterization of a similar sulfonamide compound, 3-chloro-N-(4-sulfamoylphenethyl)propanamide, provided insights into its molecular geometry, vibrational frequencies, NMR chemical shifts, and absorption wavelengths, supporting its potential in various scientific applications (Durgun et al., 2016).
Eco-friendly Synthesis Methods
- Research on eco-friendly synthesis methods for sulfenylated chromones from 2-hydroxyphenyl-functionalized enaminones highlighted the use of KIO3 catalysis, demonstrating an environmentally friendly approach to synthesizing compounds related to this compound (Zhong et al., 2017).
Polyelectrolyte Applications
- The use of polyelectrolytes like poly(2-acrylamido-2-methylpropane sulfonic acid) in various industrial applications, such as water treatment and coatings, suggests the versatility of this compound derivatives in a wide range of scientific and technological fields (Bray et al., 2017).
作用機序
Target of Action
It is known that sulfonamide compounds often target enzymes involved in the synthesis of folic acid, a crucial component for dna replication in bacteria .
Mode of Action
Sulfonamides, in general, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth.
Biochemical Pathways
The biochemical pathways affected by 3-Chloro-N-sulfamoylpropanamide are likely related to the synthesis of folic acid. By inhibiting the enzyme dihydropteroate synthase, the compound disrupts the production of folic acid, a crucial component for DNA replication in bacteria . This disruption can lead to the inhibition of bacterial growth.
Pharmacokinetics
Sulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of this compound is likely the inhibition of bacterial growth. By disrupting the production of folic acid, a crucial component for DNA replication, the compound can inhibit the growth and proliferation of bacteria .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other drugs can impact the compound’s metabolism and excretion, potentially leading to drug-drug interactions .
特性
IUPAC Name |
3-chloro-N-sulfamoylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClN2O3S/c4-2-1-3(7)6-10(5,8)9/h1-2H2,(H,6,7)(H2,5,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFQPGCJDLFJDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)NS(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00711104 |
Source


|
| Record name | 3-Chloro-N-sulfamoylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00711104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88068-99-9 |
Source


|
| Record name | 3-Chloro-N-sulfamoylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00711104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
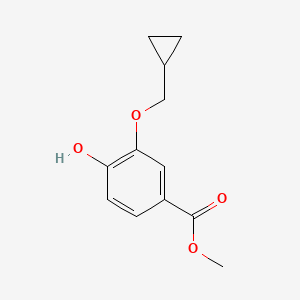
![1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene](/img/structure/B592598.png)
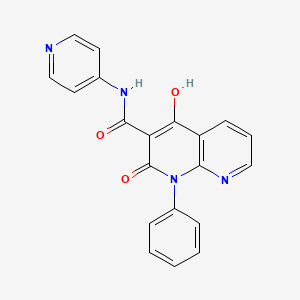
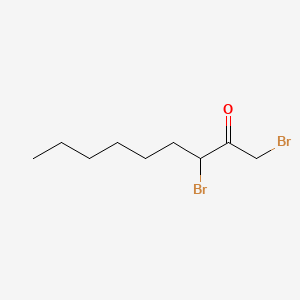


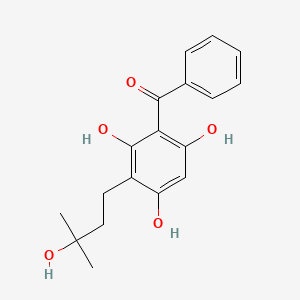
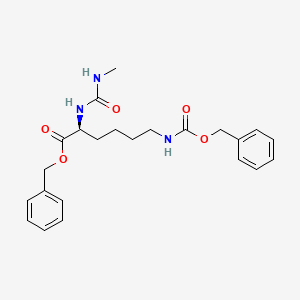
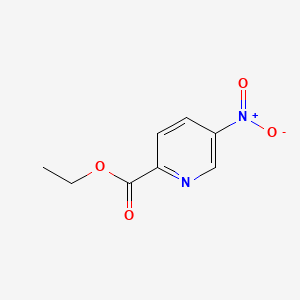
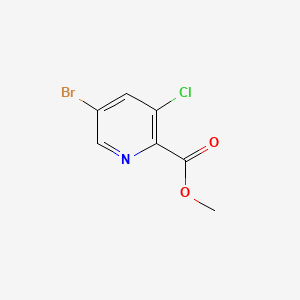
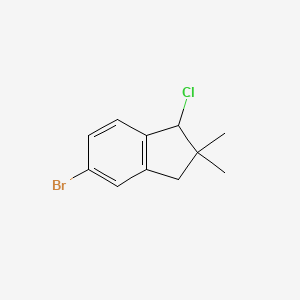
![Disodium;5-[bis[4-[butyl(2-sulfoethyl)amino]phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592618.png)
